molecular formula C8H6N2O2S B1521255 2-Amino-1,3-benzothiazole-4-carboxylic acid CAS No. 339571-41-4

2-Amino-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B1521255
CAS No.: 339571-41-4
M. Wt: 194.21 g/mol
InChI Key: UAUIIHMHPBWHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound that features a benzothiazole ring system with an amino group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Classical Synthesis: One common method involves the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation. The reaction typically proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

    Green Chemistry Approaches: Recent advances have focused on more environmentally friendly methods, such as using microwave irradiation or one-pot multicomponent reactions.

Industrial Production Methods

Industrial production often employs scalable methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing waste.

    Catalytic Processes: Utilizing catalysts like palladium or copper to facilitate the reaction, enhancing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

    Oxidation Products: Nitrobenzothiazole derivatives.

    Reduction Products: Benzothiazole alcohols.

    Substitution Products: N-acyl or N-alkyl benzothiazole derivatives.

Scientific Research Applications

2-Amino-1,3-benzothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-benzothiazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

    2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group, leading to different reactivity and applications.

    4-Carboxy-1,3-benzothiazole: Lacks the amino group, which limits its biological activity compared to 2-Amino-1,3-benzothiazole-4-carboxylic acid.

Uniqueness

This compound is unique due to the presence of both amino and carboxylic acid groups, which allow for a broader range of chemical modifications and biological activities. This dual functionality makes it a valuable compound in both synthetic chemistry and medicinal research.

Properties

IUPAC Name

2-amino-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUIIHMHPBWHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663248
Record name 2-Amino-1,3-benzothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339571-41-4
Record name 2-Amino-1,3-benzothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 3
2-Amino-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Amino-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 5
2-Amino-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-1,3-benzothiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.